molecular formula C13H19ClN4 B2630431 2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine CAS No. 1674389-84-4

2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine

Cat. No.: B2630431
CAS No.: 1674389-84-4
M. Wt: 266.77
InChI Key: NBWDYHCSACMFLW-UHFFFAOYSA-N
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Description

2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a phenyl group, a triazole ring, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.

    Formation of the Ethanamine Chain: The ethanamine chain is attached through a series of reactions, including amination and reduction steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The phenyl group and ethanamine chain contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1-propanol: A related compound with a similar phenyl group but different functional groups.

    Phenylacetone: Another compound with a phenyl group and a ketone functional group.

    N,N-Diisopropylethylamine: A tertiary amine with a different structure but similar amine functionality.

Uniqueness

2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. The combination of the phenyl group, triazole ring, and ethanamine chain makes it a versatile compound for various applications.

Properties

IUPAC Name

2-phenyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-9(2)12-15-13(17-16-12)11(14)8-10-6-4-3-5-7-10/h3-7,9,11H,8,14H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNHXEGDTZQTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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